molecular formula C16H18N2O B431192 N-(6-methylpyridin-2-yl)-2-phenylbutanamide

N-(6-methylpyridin-2-yl)-2-phenylbutanamide

Cat. No.: B431192
M. Wt: 254.33g/mol
InChI Key: KXEYSPHECILBQN-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-phenylbutanamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a pyridine ring with a phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C16H18N2O/c1-3-14(13-9-5-4-6-10-13)16(19)18-15-11-7-8-12(2)17-15/h4-11,14H,3H2,1-2H3,(H,17,18,19)

InChI Key

KXEYSPHECILBQN-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=N2)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

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